L-Pyroglutamic acid 4-methoxy-beta-naphthylamide
Overview
Description
L-Pyroglutamic acid 4-methoxy-beta-naphthylamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a naphthalene moiety, and a methoxy group, which contribute to its distinctive chemical behavior.
Mechanism of Action
Target of Action
Similar compounds are known to target proteases . Proteases play a crucial role in many biological processes, including digestion, immune response, cell cycle progression, and apoptosis .
Mode of Action
It’s known that similar compounds interact with their targets by binding to the active site of the enzyme, thereby inhibiting its function .
Biochemical Pathways
Pyr-4MbNA may participate in the gamma-glutamyl cycle . This cycle is essential for the metabolism of glutathione, a critical antioxidant in cells .
Result of Action
Inhibition of proteases can lead to a variety of effects, depending on the specific protease targeted and the biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Pyroglutamic acid 4-methoxy-beta-naphthylamide typically involves multi-step organic reactions. One common approach is the condensation of (4-methoxynaphthalen-2-yl)methanamine with a suitable pyrrolidine derivative under controlled conditions. The reaction may require catalysts and specific temperature settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process, ensuring consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
L-Pyroglutamic acid 4-methoxy-beta-naphthylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols .
Scientific Research Applications
L-Pyroglutamic acid 4-methoxy-beta-naphthylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- (4-Methoxynaphthalen-2-yl)methanamine
- (S)-2-amino-2-(4-methoxynaphthalen-2-yl)ethan-1-ol
- 2-(4-Methoxynaphthalen-2-yl)acetonitrile
Uniqueness
Compared to these similar compounds, L-Pyroglutamic acid 4-methoxy-beta-naphthylamide stands out due to its unique combination of a pyrrolidine ring and a naphthalene moiety.
Properties
IUPAC Name |
(2S)-N-(4-methoxynaphthalen-2-yl)-5-oxopyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-21-14-9-11(8-10-4-2-3-5-12(10)14)17-16(20)13-6-7-15(19)18-13/h2-5,8-9,13H,6-7H2,1H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOSNZTWNCPQEW-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCC(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426219 | |
Record name | AC1OCUTN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94102-66-6 | |
Record name | AC1OCUTN | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 94102-66-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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